molecular formula C6H3Cl2FO2S B1355057 2-Chloro-5-fluorobenzene-1-sulfonyl chloride CAS No. 82875-86-3

2-Chloro-5-fluorobenzene-1-sulfonyl chloride

Cat. No. B1355057
CAS RN: 82875-86-3
M. Wt: 229.06 g/mol
InChI Key: IKUKZLDGZFXXNE-UHFFFAOYSA-N
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Description

“2-Chloro-5-fluorobenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H3Cl2FO2S . It is a type of arylsulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-fluorobenzene-1-sulfonyl chloride” consists of a benzene ring with a sulfonyl chloride group and two halogen atoms (chlorine and fluorine) attached to it .


Physical And Chemical Properties Analysis

“2-Chloro-5-fluorobenzene-1-sulfonyl chloride” has a molecular weight of 229.06 . Its physical form is a powder . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 282.8±25.0 °C at 760 mmHg, and a flash point of 124.9±23.2 °C .

Scientific Research Applications

Synthesis of High-Purity Fluorobenzenes

A key application of sulfonyl chloride derivatives, including 2-chloro-5-fluorobenzene-1-sulfonyl chloride, is in the synthesis of high-purity fluorobenzenes. These compounds are critical intermediates in the production of active ingredients for agricultural and pharmaceutical purposes. The use of sulfonyl chloride in this process directs fluorine substitution, ensuring high-purity outputs (Moore, 2003).

Preparation of Pharmaceutical Intermediates

The synthesis process of 2-chloro-6-fluoroaniline, which uses materials like 2-fluorobenzenamine and involves steps including acetylation, sulfonylation, and desulfonamide, demonstrates another application of sulfonyl chloride derivatives. This process is pivotal in the production of intermediates for pharmaceuticals like Lumiracoxib (Sun Chong-lu, 2013).

New SuFEx Clickable Reagents

Sulfonyl chloride derivatives are also used to develop new SuFEx (sulfur(vi) fluoride exchange) clickable reagents. For instance, 1-bromoethene-1-sulfonyl fluoride, which features three addressable handles (vinyl, bromide, and sulfonyl fluoride), showcases the potential of these compounds in synthesizing functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Development of Novel Fluoronitrobenzenesulfonyl Chlorides

Sulfonyl chloride derivatives are integral in the creation of novel fluoronitrobenzenesulfonyl chlorides. These are synthesized from difluoronitrobenzenes and have applications in sequential functionalization processes, demonstrating their utility in synthetic chemistry (Zhersh et al., 2010).

Chemical Kinetics and Reaction Mechanisms

Sulfonyl chlorides, including derivatives like 2-chloro-5-fluorobenzene-1-sulfonyl chloride, are studied for their roles in various chemical kinetics and reaction mechanisms. This includes understanding their behavior in solvolytic reactions and their participation in pseudo-first order kinetics, SN1-SN2, and SN2-SN3 reaction spectra (Bentley, 2015).

Fluorescent Sensor Development

Another application is in the development of fluorescent sensors. Sulfonyl chlorides are used to create compounds that can detect specific metallic ions, contributing significantly to analytical chemistry and environmental monitoring (Qureshi et al., 2019).

Safety And Hazards

“2-Chloro-5-fluorobenzene-1-sulfonyl chloride” is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUKZLDGZFXXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513558
Record name 2-Chloro-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluorobenzene-1-sulfonyl chloride

CAS RN

82875-86-3
Record name 2-Chloro-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluorobenzene-1-sulfonyl chloride
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